Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate
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Overview
Description
Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[55]undecan-4-yl)carbamate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl carbamate with a spirocyclic intermediate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their properties.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer or bacterial infections.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate
- This compound analogs
- Spirocyclic carbamates
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity for certain molecular targets.
Properties
IUPAC Name |
tert-butyl N-(9-imino-9-oxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-11-4-7-19-14(10-11)5-8-21(15,18)9-6-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUDHOGVWMPLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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